molecular formula C22H19NO B14397281 1-{4-[Methyl(phenyl)amino]phenyl}-3-phenylprop-2-en-1-one CAS No. 88681-24-7

1-{4-[Methyl(phenyl)amino]phenyl}-3-phenylprop-2-en-1-one

Cat. No.: B14397281
CAS No.: 88681-24-7
M. Wt: 313.4 g/mol
InChI Key: SQDLKNTYSZBEHF-UHFFFAOYSA-N
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Description

1-{4-[Methyl(phenyl)amino]phenyl}-3-phenylprop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[Methyl(phenyl)amino]phenyl}-3-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is performed by reacting an aromatic aldehyde with an aromatic ketone in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an alcoholic medium like ethanol or methanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and solvents that can be easily recycled also contributes to the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions: 1-{4-[Methyl(phenyl)amino]phenyl}-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or diols.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.

Major Products: The major products formed from these reactions include epoxides, diols, saturated ketones, alcohols, and various substituted chalcones.

Scientific Research Applications

1-{4-[Methyl(phenyl)amino]phenyl}-3-phenylprop-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for developing new antibiotics.

    Medicine: Research has shown potential anticancer activity, particularly against certain types of cancer cells.

    Industry: It is used in the production of dyes, pigments, and as a precursor for various pharmaceuticals.

Mechanism of Action

The mechanism by which 1-{4-[Methyl(phenyl)amino]phenyl}-3-phenylprop-2-en-1-one exerts its effects involves interactions with cellular targets and pathways. For instance, its anticancer activity is believed to be due to its ability to induce apoptosis (programmed cell death) in cancer cells by interacting with specific proteins and enzymes involved in cell survival and proliferation.

Comparison with Similar Compounds

    Chalcone: The parent compound of the chalcone family, which shares the α,β-unsaturated carbonyl system.

    Flavonoids: A class of compounds structurally related to chalcones, known for their antioxidant properties.

    Cinnamaldehyde: Another α,β-unsaturated carbonyl compound with similar reactivity.

Uniqueness: 1-{4-[Methyl(phenyl)amino]phenyl}-3-phenylprop-2-en-1-one is unique due to the presence of the methyl(phenyl)amino group, which imparts distinct chemical and biological properties

Properties

CAS No.

88681-24-7

Molecular Formula

C22H19NO

Molecular Weight

313.4 g/mol

IUPAC Name

1-[4-(N-methylanilino)phenyl]-3-phenylprop-2-en-1-one

InChI

InChI=1S/C22H19NO/c1-23(20-10-6-3-7-11-20)21-15-13-19(14-16-21)22(24)17-12-18-8-4-2-5-9-18/h2-17H,1H3

InChI Key

SQDLKNTYSZBEHF-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C2=CC=C(C=C2)C(=O)C=CC3=CC=CC=C3

Origin of Product

United States

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